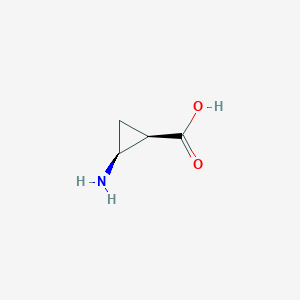
L-Cystine, hydrochloride
Vue d'ensemble
Description
L-Cystine, hydrochloride is a compound derived from the amino acid cysteine. It is the hydrochloride salt form of L-Cystine, which is a dimeric amino acid formed by the oxidation of two cysteine molecules. This compound is known for its role in various biological processes and its applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Cystine, hydrochloride can be synthesized through the oxidation of L-Cysteine. The process involves the formation of a disulfide bond between two cysteine molecules. The reaction typically occurs under oxidative conditions, often using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In industrial settings, this compound is produced by taking L-Cystine as the main raw material. The process involves several steps, including acidification, decoloration, filtration, electrolysis, concentration, centrifugal separation, and drying . The use of hydrochloric acid and activated carbon is common in these procedures.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cystine, hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol groups in cysteine can be oxidized to form disulfide bonds, resulting in the formation of L-Cystine.
Reduction: L-Cystine can be reduced back to L-Cysteine using reducing agents such as dithiothreitol or β-mercaptoethanol.
Substitution: The thiol group in cysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, β-mercaptoethanol.
Reaction Conditions: Reactions typically occur in aqueous solutions at controlled pH levels.
Major Products
Oxidation: L-Cystine.
Reduction: L-Cysteine.
Substitution: Various substituted cysteine derivatives.
Applications De Recherche Scientifique
L-Cystine, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Plays a role in redox biology and protein biochemistry.
Medicine: Used in the study of genetic diseases such as cystinosis and cystinuria.
Industry: Employed in the production of food supplements and additives.
Mécanisme D'action
L-Cystine, hydrochloride exerts its effects primarily through its role in redox reactions. It serves as a major precursor for the synthesis of glutathione, a powerful antioxidant that protects cells from oxidative stress . The compound also participates in the formation of disulfide bonds in proteins, which are essential for maintaining protein structure and function .
Comparaison Avec Des Composés Similaires
L-Cystine, hydrochloride can be compared with other sulfur-containing amino acids:
L-Cysteine: The reduced form of L-Cystine. It contains a thiol group and is involved in various metabolic processes.
D-Cysteine: The D-enantiomer of cysteine, which is less common in nature but has similar chemical properties.
Methionine: Another sulfur-containing amino acid that serves as a precursor for cysteine synthesis.
This compound is unique due to its role in forming disulfide bonds and its involvement in redox biology. Its stability and solubility in water make it particularly useful in various applications .
Propriétés
IUPAC Name |
2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2.ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCJWNPYGRVHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904373 | |
| Record name | L-Cystine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13059-63-7, 34760-60-6 | |
| Record name | L-Cystine, radical ion(1+), dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13059-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cystine, hydrochloride (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034760606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cystine, hydrochloride (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Cystine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis-](/img/structure/B12070175.png)






![benzyl N-[(4-formylcyclohexyl)methyl]carbamate](/img/structure/B12070217.png)

![tert-Butyl N-[2-(4-bromo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate](/img/structure/B12070239.png)




